(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

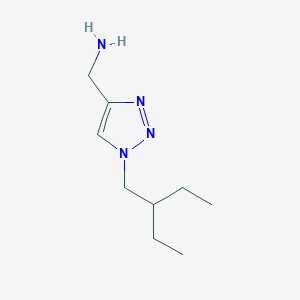

(1-(2-Ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-derived compound featuring a methanamine group at the 4-position of the triazole ring and a branched 2-ethylbutyl substituent at the 1-position. This structure combines the reactivity of the triazole core with the steric and electronic effects of the alkyl chain, making it a versatile scaffold for chemical and pharmaceutical applications. Triazoles are widely studied due to their stability, hydrogen-bonding capacity, and role in click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

[1-(2-ethylbutyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-3-8(4-2)6-13-7-9(5-10)11-12-13/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREVORSEDYJVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1C=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Common Name : this compound

- CAS Number : 1549276-27-8

- Molecular Formula : C₉H₁₄N₄

- Molecular Weight : 182.27 g/mol

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that this compound demonstrates potent activity against various pathogenic bacteria and fungi. For instance:

- Against Bacteria : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Against Fungi : It also displayed antifungal activity against Candida albicans, with an MIC of approximately 16 µg/mL .

The mechanism underlying the antimicrobial activity of this triazole derivative is believed to involve the inhibition of biosynthetic pathways critical for cell wall synthesis in bacteria and ergosterol synthesis in fungi. This dual action makes it a promising candidate for further development as an antimicrobial agent.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The findings highlighted that this compound not only inhibited bacterial growth but also exhibited a synergistic effect when combined with conventional antibiotics like amoxicillin. This suggests potential for use in combination therapies to combat antibiotic resistance .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against clinical strains of Candida. Results indicated that it effectively reduced fungal load in vitro and in vivo models. The study proposed that this triazole could be developed into a topical formulation for treating superficial fungal infections .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antibacterial | MIC against S. aureus: 32 µg/mL; synergistic effect with amoxicillin. |

| Study 2 | Antifungal | Effective against C. albicans with MIC of 16 µg/mL; potential for topical use. |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine is in the development of antimicrobial agents. Triazole derivatives are known for their ability to inhibit fungal growth and have been used in antifungal medications. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, making it a candidate for further development as an antifungal drug .

Pharmacological Properties

Studies have shown that triazole compounds can modulate biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The specific pharmacological properties of this compound are still under investigation, but its structural similarity to other bioactive triazoles suggests potential as a lead compound in drug discovery .

Agricultural Applications

Pesticide Development

The compound has shown promise in agricultural applications as a pesticide or herbicide. Triazole derivatives are often employed to enhance crop resistance against pathogens. Preliminary studies suggest that this compound may possess qualities that could help in developing effective agricultural chemicals .

Plant Growth Regulation

Research into plant growth regulators has indicated that triazoles can influence plant growth and development by modulating hormonal pathways. This compound could be investigated for its potential role in enhancing plant resistance to environmental stressors or improving yield .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for the incorporation into various polymer matrices, potentially leading to materials with improved mechanical strength or thermal stability .

Nanotechnology Applications

The unique properties of triazoles make them suitable for applications in nanotechnology. They can be utilized in the synthesis of nanoparticles or as stabilizers for colloidal systems. The incorporation of this compound into nanoscale materials could enhance their performance in various applications, including drug delivery systems and biosensors .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Triazole Derivatives

*Calculated based on molecular formula where explicit data are unavailable.

Key Observations:

- Halogenation: The chloro-fluorophenyl derivative introduces halogen-bonding capabilities, which may enhance binding affinity in biological targets. Chirality: Dihydrooxazole-containing analogs introduce stereochemical complexity, relevant for enantioselective interactions.

Solubility : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases.

Physicochemical Parameters

- Molecular Weight : Most analogs fall within 180–250 g/mol, suitable for drug-likeness (Lipinski’s rule).

- Polarity : Electron-withdrawing groups (e.g., halogens ) increase polarity, while alkyl chains enhance logP values.

Preparation Methods

General Synthetic Strategy for 1,2,3-Triazole Derivatives

The most widely adopted method to prepare 1,2,3-triazole derivatives, including substituted methanamine analogs, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry". This reaction is highly regioselective, efficient, and tolerant to various functional groups.

- Preparation of organic azide intermediate.

- Reaction of azide with an alkyne bearing the desired substituent (e.g., 2-ethylbutyl moiety).

- Post-cycloaddition modifications if necessary, such as reduction or substitution to introduce the methanamine group.

Preparation of the Azide Intermediate

A typical route begins with the conversion of a suitable precursor bearing a leaving group (e.g., tosylate or halide) into the corresponding azide.

- Starting from an alcohol or halide precursor, convert the hydroxyl group into a tosylate (high yield ~95%) using tosyl chloride.

- Treat the tosylate with sodium azide (NaN3) under nucleophilic substitution conditions to afford the azide intermediate (yield ~78%).

This step is critical for introducing the azide functionality required for the CuAAC step.

CuAAC Reaction to Form the 1,2,3-Triazole Core

The azide intermediate is reacted with an alkyne bearing the 2-ethylbutyl group under copper(I) catalysis.

- Catalyst: CuI (2 equiv) or CuSO4/sodium ascorbate system.

- Base: Triethylamine or K2CO3.

- Solvent: Acetonitrile or aqueous THF mixtures.

- Temperature: Room temperature to 85–90°C.

- Reaction time: 3 to 12 hours.

Yields: Generally good to excellent, ranging from 76% to over 90% depending on substrate and conditions.

Introduction of the Methanamine Group

The methanamine group at the 4-position of the triazole ring can be introduced either by:

- Using an alkyne bearing a protected amine functionality (e.g., Boc-protected amine), followed by deprotection after cycloaddition.

- Post-cycloaddition reductive amination or nucleophilic substitution on a suitable precursor.

For example, reductive amination of an aldehyde-functionalized triazole intermediate with ammonia or amine sources in the presence of sodium cyanoborohydride yields the methanamine derivative with good selectivity and yield.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tosylation of alcohol | Tosyl chloride, pyridine, 0°C to RT | 95 | Converts hydroxyl to tosylate |

| 2 | Azide substitution | NaN3, DMF or DMSO, 60–80°C | 78 | Nucleophilic substitution to azide |

| 3 | CuAAC cycloaddition | Azide + 2-ethylbutyl alkyne, CuI, Et3N, RT | 76–90 | Forms 1,4-disubstituted 1,2,3-triazole |

| 4 | Reductive amination (if needed) | Aldehyde intermediate + NH3, NaCNBH3, MeOH, RT | 70–85 | Introduces methanamine substituent |

Detailed Research Findings and Optimization

- Solvent Effects: Mixed aqueous-organic solvents (e.g., THF:H2O 3:1) improve yields and catalyst efficiency in Suzuki-Miyaura and click reactions.

- Catalyst Loading: Pd(OAc)2 (5 mol%) and CuI (2 equiv) are effective catalysts for cross-coupling and cycloaddition respectively, balancing activity and cost.

- Temperature and Time: Moderate heating (85–90°C) for 10–12 hours is optimal for cross-coupling steps; room temperature to mild heating for click chemistry suffices.

- Functional Group Tolerance: Both electron-donating and electron-withdrawing substituents on arylboronic acids or alkynes are tolerated, allowing structural diversity.

- Purification and Characterization: Flash chromatography is standard for purification; characterization by 1H NMR, 13C NMR, FT-IR, and HRMS confirms structure and purity.

Analytical Data Supporting Preparation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine?

- Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This involves reacting a 2-ethylbutyl azide derivative with a propargylamine precursor under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in a water/tert-butanol mixture) . Critical parameters include reaction time (12–24 hours), temperature (25–50°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yield optimization often requires adjusting the stoichiometry of the azide and alkyne components (typically 1:1.2 molar ratio) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify triazole ring formation (δ 7.5–8.0 ppm for triazole protons) and the 2-ethylbutyl/methanamine substituents .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₇N₄).

- X-ray crystallography : Refinement with SHELXL (via Olex2 or SHELXTL) to resolve bond lengths/angles and validate stereochemistry. Key metrics: R₁ < 5%, wR₂ < 12% .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Answer : The compound is hygroscopic and should be stored under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., oxidized triazole derivatives) may form under prolonged exposure to light or humidity, detectable via TLC (Rf shift) or HPLC (retention time changes). Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) are recommended for long-term studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Perform molecular docking (AutoDock Vina, Glide) using the triazole core as a hydrogen bond acceptor and the 2-ethylbutyl chain for hydrophobic interactions. Key steps:

- Prepare the ligand (compound) and receptor (e.g., cytochrome P450) in PDBQT format.

- Simulate binding affinities (ΔG values) and validate with MD simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories. Compare results with experimental IC₅₀ data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in catalytic activity data for triazole-based ligands?

- Answer : Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents (toluene).

- Metal coordination variability : Test Cu(I) vs. Ru(II) catalysts to determine if activity shifts are metal-dependent .

- Byproduct analysis : Use LC-MS to identify side products (e.g., triazole ring-opening derivatives) that may skew activity measurements .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

- Answer : Conduct:

- ADME assays : Microsomal stability (human liver microsomes, 1 mg/mL, 37°C) to measure metabolic half-life (t₁/₂).

- Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v) to calculate free fraction (% unbound).

- BBB permeability : PAMPA-BBB model (Pe > 4.0 × 10⁻⁶ cm/s indicates high CNS penetration) .

Methodological Notes

- Synthesis Optimization : For scale-up (>10 g), replace batch reactors with continuous flow systems (e.g., Vapourtec R-Series) to improve yield consistency .

- Crystallography : Use TWINABS for data scaling if crystals exhibit twinning (common with flexible 2-ethylbutyl chains) .

- Biological Assays : Pair SPR (Biacore) with ITC to differentiate binding kinetics (ka/kd) from thermodynamic drivers (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.